molecular formula C17H14ClN3O2S B2605021 8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903387-81-4

8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2605021
CAS RN: 1903387-81-4
M. Wt: 359.83
InChI Key: AWZNFQOVWIFFLE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and thiophene rings. For example, the thiophene ring is known to undergo reactions such as halogenation and metal-catalyzed cross-coupling .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been shown to exhibit potent antimicrobial properties. For instance, certain compounds with a thiophene nucleus have demonstrated significant inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This suggests that our compound could be explored for its potential use in developing new antimicrobial agents.

Anti-inflammatory Applications

Compounds containing thiophene units have been reported to act as anti-inflammatory agents. This is particularly relevant in the treatment of chronic inflammatory diseases, where there is a continuous search for more effective and less toxic therapeutic options .

Anticancer Potential

The thiophene nucleus is also being investigated for its anticancer properties. Some thiophene-containing compounds have shown inhibitory effects on tumor growth, indicating their potential use in cancer therapy .

Antitubercular Agents

Thiophene derivatives have been synthesized and evaluated for their antitubercular activity. Novel compounds in this category have been found to be potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis . This highlights the possibility of using our compound as a scaffold for developing new antitubercular drugs.

Organic Photovoltaics (OPVs)

Thiophene-based compounds have applications in the field of organic photovoltaics. They are used in the development of low-energy-consumption portable electronic equipment for indoor use. However, the voltage loss in OPVs is a challenge that needs to be addressed .

Kinase Inhibition and Anti-psychotic Effects

The thiophene core is integral in the synthesis of kinase inhibitors, which are important in the treatment of various diseases, including cancer. Additionally, thiophene derivatives have been utilized in the development of anti-psychotic drugs, contributing to the treatment of mental health disorders .

properties

IUPAC Name

13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-11-3-4-15-19-14-5-6-20(10-13(14)17(23)21(15)9-11)16(22)8-12-2-1-7-24-12/h1-4,7,9H,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZNFQOVWIFFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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